3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide
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Description
3-cyclohexyl-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)propanamide, also known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Scientific Research Applications
Anticonvulsant Activity
Design, Synthesis, and Anticonvulsant Activity of New Hybrid Compounds : A study synthesized hybrid molecules combining fragments of known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Compounds demonstrated broad spectra of activity across preclinical seizure models, with one showing superb protective indexes, indicating a better safety profile than clinically relevant antiepileptic drugs (Kamiński et al., 2015).
Action on GABA-gated Chloride Channels
Action of Phenylpyrazole Insecticides at the GABA-gated Chloride Channel : Research indicated that phenylpyrazole insecticides act as potent inhibitors of the GABA-gated chloride channel, highlighting the mechanism of selective toxicity towards insects by blocking this channel. This insight is pivotal for developing insecticides with minimal adverse effects on non-target species (Cole et al., 1993).
Quantum Chemical Studies
Quantum Chemical Studies of Anti-Prostatic Carcinoma Drug : A quantum chemical analysis of bicalutamide, a drug used for treating prostate cancer, was conducted. The study provides a computational perspective on the drug's chemical properties and interaction mechanisms, which could inform the design of new therapeutic agents (Otuokere & Amaku, 2015).
Selective COX-2 Inhibition
Selective Cyclooxygenase-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which is under clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain treatment. This discovery is significant for developing safer anti-inflammatory therapies (Hashimoto et al., 2002).
properties
IUPAC Name |
3-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3S/c26-22(13-12-20-8-3-1-4-9-20)23-14-7-19-29(27,28)25-17-15-24(16-18-25)21-10-5-2-6-11-21/h2,5-6,10-11,20H,1,3-4,7-9,12-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXWUWVSNPKWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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